molecular formula C10H8ClN3 B3051093 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine CAS No. 30937-70-3

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

Cat. No.: B3051093
CAS No.: 30937-70-3
M. Wt: 205.64 g/mol
InChI Key: MZHFNHGPRUIATC-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, characterized by the presence of a chloro, methyl, and phenyl group attached to the triazine ring, imparts distinct chemical properties that make it valuable for various applications.

Mechanism of Action

Target of Action

Triazine compounds are known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the triazine ring .

Biochemical Pathways

Triazine compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution.

Result of Action

The effects would likely depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine. For instance, the compound should be stored in a dark place, sealed, and in dry conditions . These factors could potentially affect the compound’s stability and, consequently, its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with methylamine and phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine has found applications in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloro, methyl, and phenyl group makes it versatile for various synthetic applications and research studies.

Properties

IUPAC Name

2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHFNHGPRUIATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275371
Record name 2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30937-70-3
Record name 2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 2) In 85 ml of dry tetrahydrofuran was dissolved 17 g of 2,4-dichloro-6-phenyl-1,3,5-triazine. To this solution on an ice-water bath was added 135 ml of 1M methylmagnesium bromide-tetrahydrofuran dropwise over about 30 minutes. After completion of dropwise addition, the mixture was stirred at room temperature for 2 hours. This reaction mixture was poured into iced water and extracted with ethyl acetate. The extract was washed with water, dried over MgSO4, and concentrated. The residue was purified with silica gel column chromatography to provide 3.6 g of the title compound as white crystals.
Name
methylmagnesium bromide tetrahydrofuran
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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